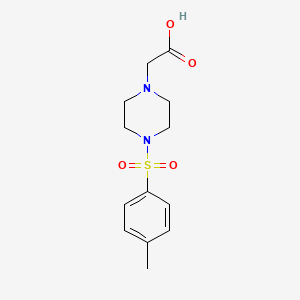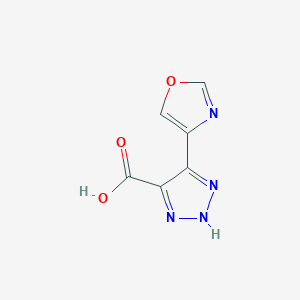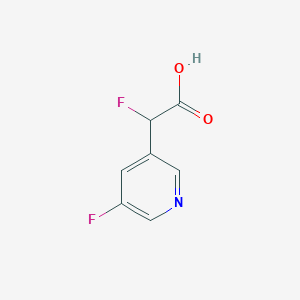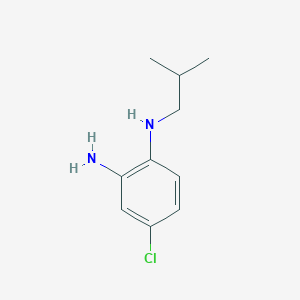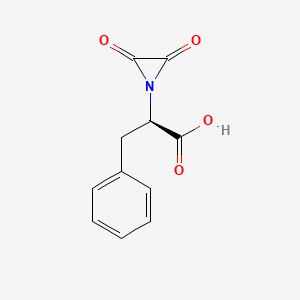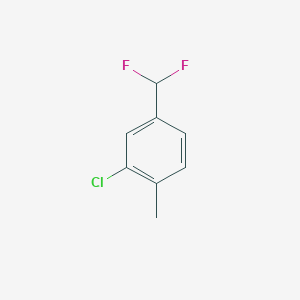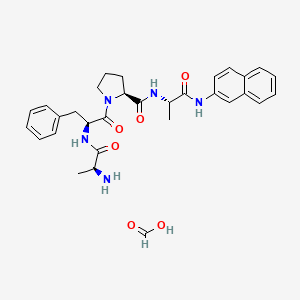
(S)-1-((S)-2-((S)-2-Aminopropanamido)-3-phenylpropanoyl)-N-((S)-1-(naphthalen-2-ylamino)-1-oxopropan-2-yl)pyrrolidine-2-carboxamide formate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-1-((S)-2-((S)-2-Aminopropanamido)-3-phenylpropanoyl)-N-((S)-1-(naphthalen-2-ylamino)-1-oxopropan-2-yl)pyrrolidine-2-carboxamide formate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its intricate structure, which includes multiple chiral centers and functional groups, making it a subject of interest for researchers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-((S)-2-((S)-2-Aminopropanamido)-3-phenylpropanoyl)-N-((S)-1-(naphthalen-2-ylamino)-1-oxopropan-2-yl)pyrrolidine-2-carboxamide formate typically involves multi-step organic synthesis. The process begins with the preparation of the individual building blocks, which are then assembled through a series of condensation and coupling reactions. Key steps may include:
Formation of the Aminopropanamido Group: This step involves the reaction of an appropriate amine with a protected amino acid derivative under controlled conditions.
Coupling with Phenylpropanoyl Group: The aminopropanamido intermediate is then coupled with a phenylpropanoyl chloride in the presence of a base to form the desired amide bond.
Introduction of the Naphthalen-2-ylamino Group: This step involves the reaction of the intermediate with a naphthalen-2-ylamine derivative, typically using a coupling reagent such as EDCI or DCC.
Cyclization to Form Pyrrolidine Ring: The final step involves cyclization to form the pyrrolidine ring, which can be achieved through intramolecular condensation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and the development of efficient purification methods such as chromatography or crystallization.
化学反应分析
Types of Reactions
(S)-1-((S)-2-((S)-2-Aminopropanamido)-3-phenylpropanoyl)-N-((S)-1-(naphthalen-2-ylamino)-1-oxopropan-2-yl)pyrrolidine-2-carboxamide formate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon for hydrogenation reactions). Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions may produce amine or alcohol derivatives.
科学研究应用
(S)-1-((S)-2-((S)-2-Aminopropanamido)-3-phenylpropanoyl)-N-((S)-1-(naphthalen-2-ylamino)-1-oxopropan-2-yl)pyrrolidine-2-carboxamide formate has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic effects, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
作用机制
The mechanism of action of (S)-1-((S)-2-((S)-2-Aminopropanamido)-3-phenylpropanoyl)-N-((S)-1-(naphthalen-2-ylamino)-1-oxopropan-2-yl)pyrrolidine-2-carboxamide formate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to changes in the target’s activity or function. The exact pathways involved depend on the specific biological context and the nature of the target.
相似化合物的比较
Similar Compounds
2-Aminoethyl methacrylate hydrochloride: This compound is used in the production of polymers and copolymers and has applications in coatings, adhesives, and medical devices.
Uniqueness
(S)-1-((S)-2-((S)-2-Aminopropanamido)-3-phenylpropanoyl)-N-((S)-1-(naphthalen-2-ylamino)-1-oxopropan-2-yl)pyrrolidine-2-carboxamide formate is unique due to its complex structure, which includes multiple chiral centers and functional groups. This complexity allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.
属性
分子式 |
C31H37N5O6 |
|---|---|
分子量 |
575.7 g/mol |
IUPAC 名称 |
(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]-N-[(2S)-1-(naphthalen-2-ylamino)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide;formic acid |
InChI |
InChI=1S/C30H35N5O4.CH2O2/c1-19(31)27(36)34-25(17-21-9-4-3-5-10-21)30(39)35-16-8-13-26(35)29(38)32-20(2)28(37)33-24-15-14-22-11-6-7-12-23(22)18-24;2-1-3/h3-7,9-12,14-15,18-20,25-26H,8,13,16-17,31H2,1-2H3,(H,32,38)(H,33,37)(H,34,36);1H,(H,2,3)/t19-,20-,25-,26-;/m0./s1 |
InChI 键 |
YKWPJNRUUBLSSE-BRLWRHOGSA-N |
手性 SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C)C(=O)NC3=CC4=CC=CC=C4C=C3)N.C(=O)O |
规范 SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC(C)C(=O)NC3=CC4=CC=CC=C4C=C3)N.C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Tert-butyl 1-cyano-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13324708.png)
![(3AR,7aS)-1-methyloctahydro-2H-pyrrolo[3,2-c]pyridin-2-one](/img/structure/B13324710.png)

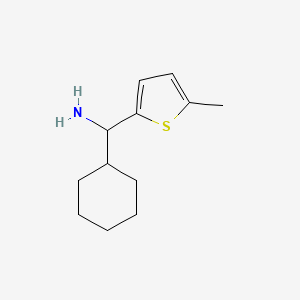
![11-Methyl-1,8,10,12-tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene](/img/structure/B13324717.png)
